molecular formula C12H12FNO B8742228 6-Cyclopropyl-8-fluoro-3,4-dihydroisoquinolin-1(2H)-one

6-Cyclopropyl-8-fluoro-3,4-dihydroisoquinolin-1(2H)-one

Cat. No. B8742228
M. Wt: 205.23 g/mol
InChI Key: WLRAGDCTPXHVFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08299077B2

Procedure details

To a mixture of 6-bromo-8-fluoro-3,4-dihydro-2H-isoquinolin-1-one (1.6 g, 6.5 mmol), tricyclohexylphosphine (0.182 g, 0.65 mmol) and Pd(OAc)2 (0.072 g, 0.032 mmol) in 15 ml toluene placed under argon in a pressure flask was added cyclopropyl boronic acid (1.12 g, 13 mmol), potassium phosphate (6.9 g, 32.5 mmol) and 1.5 ml water. The flask was sealed and the mixture was heated under stirring for 4 hours at 100° C. After cooling the reaction mixture was diluted with ethyl acetate and the organic phase washed with brine, dried with sodium sulfate and concentrated. The residue was purified by flash chromatography (ethyl acetate) affording 0.93 g (71.5% yield) of I.
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
0.182 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.072 g
Type
catalyst
Reaction Step One
Quantity
1.12 g
Type
reactant
Reaction Step Two
Quantity
6.9 g
Type
reactant
Reaction Step Two
Name
Quantity
1.5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Yield
71.5%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]2[C:9](=[C:10]([F:12])[CH:11]=1)[C:8](=[O:13])[NH:7][CH2:6][CH2:5]2.C1(P([CH:27]2[CH2:32][CH2:31]CCC2)C2CCCCC2)CCCCC1.C1(B(O)O)CC1.P([O-])([O-])([O-])=O.[K+].[K+].[K+]>C1(C)C=CC=CC=1.C(OCC)(=O)C.CC([O-])=O.CC([O-])=O.[Pd+2].O>[CH:31]1([C:2]2[CH:3]=[C:4]3[C:9](=[C:10]([F:12])[CH:11]=2)[C:8](=[O:13])[NH:7][CH2:6][CH2:5]3)[CH2:32][CH2:27]1 |f:3.4.5.6,9.10.11|

Inputs

Step One
Name
Quantity
1.6 g
Type
reactant
Smiles
BrC=1C=C2CCNC(C2=C(C1)F)=O
Name
Quantity
0.182 g
Type
reactant
Smiles
C1(CCCCC1)P(C1CCCCC1)C1CCCCC1
Name
Quantity
15 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0.072 g
Type
catalyst
Smiles
CC(=O)[O-].CC(=O)[O-].[Pd+2]
Step Two
Name
Quantity
1.12 g
Type
reactant
Smiles
C1(CC1)B(O)O
Name
Quantity
6.9 g
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
Name
Quantity
1.5 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
under stirring for 4 hours at 100° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
placed under argon in a pressure flask
CUSTOM
Type
CUSTOM
Details
The flask was sealed
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the reaction mixture
WASH
Type
WASH
Details
the organic phase washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography (ethyl acetate)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C1(CC1)C=1C=C2CCNC(C2=C(C1)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.93 g
YIELD: PERCENTYIELD 71.5%
YIELD: CALCULATEDPERCENTYIELD 697.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.